2,2,6-Trimethylheptane-3,5-dione

CAS No.: 7333-23-5

Cat. No.: VC7997327

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7333-23-5 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2,2,6-trimethylheptane-3,5-dione |

| Standard InChI | InChI=1S/C10H18O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7H,6H2,1-5H3 |

| Standard InChI Key | KLKRGCUPZROPPO-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)CC(=O)C(C)(C)C |

| Canonical SMILES | CC(C)C(=O)CC(=O)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

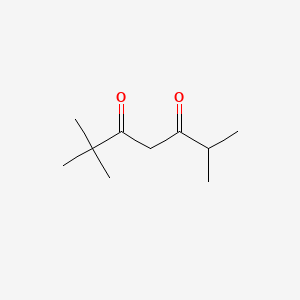

2,2,6-Trimethylheptane-3,5-dione, systematically named 3,5-heptanedione-2,2,6-trimethyl, belongs to the β-diketone family. Its IUPAC Standard InChIKey () reflects a branched aliphatic backbone with two ketone groups at positions 3 and 5 . The molecule’s structure (Fig. 1) features three methyl groups at positions 2, 2, and 6, which sterically hinder the diketone moiety, influencing its reactivity and metal-binding behavior .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.25 g/mol | |

| CAS Registry Number | 7333-23-5 | |

| LogP (Partition Coefficient) | 2.59 | |

| Physical State | Viscous liquid |

The β-diketone’s enolizable protons enable tautomerization, forming a conjugated enolate ideal for coordinating metal ions such as barium, as demonstrated in vapor deposition applications .

Synthesis and Manufacturing

The synthesis of 2,2,6-trimethylheptane-3,5-dione involves a Claisen condensation between pinacolone (3,3-dimethyl-2-butanone) and acetylacetone derivatives. A optimized protocol reported by Gordon et al. (1999) employs sodium hydride () in tetrahydrofuran (THF) under reflux conditions :

-

Reaction Setup:

-

Pinacolone (79.7 mL, 535 mmol) is added dropwise to a suspension of (45.45 g, 589 mmol) in dry THF.

-

Ammonia gas is bubbled through the mixture to facilitate deprotonation and condensation.

-

-

Workup:

Table 2: Synthetic Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 74°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Sodium Hydride () |

| Yield | 70% |

This method avoids hazardous reagents, aligning with green chemistry principles. Scalability to industrial production remains feasible due to the simplicity of purification steps .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, with primary mass loss occurring between 150–250°C due to ligand fragmentation . The decomposition pathway involves β-hydrogen elimination, forming barium oxide () and conjugated ketones (e.g., 1,1,5-trimethylheptane-2,4-dione) .

Solubility and Lipophilicity

The compound exhibits miscibility with polar aprotic solvents (e.g., THF, DMF) and moderate solubility in hydrocarbons () . This balance enables its use in both homogeneous catalysis and thin-film deposition .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

SIELC Technologies developed a reverse-phase HPLC method for analyzing 2,2,6-trimethylheptane-3,5-dione using a Newcrom R1 column :

Table 3: HPLC Parameters

| Parameter | Value |

|---|---|

| Column | Newcrom R1 (4.6 × 150 mm) |

| Mobile Phase | Acetonitrile/Water/ |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (254 nm) |

This method achieves baseline separation within 15 minutes, enabling purity assessment and pharmacokinetic studies .

Spectroscopic Data

-

(CD): δ 4.62 (s, 1H, enolic H), 1.49 (septet, 1H), 0.16 (s, 9H, CH), 0.08 (d, 12H, CH) .

-

Mass Spectrometry: Parent ion at 170.25 (), with fragments at 153 (loss of OH) and 127 (diketone cleavage) .

Industrial and Research Applications

Metal-Organic Chemical Vapor Deposition (MOCVD)

The compound’s liquid state at room temperature and low vapor pressure (0.1 Torr at 25°C) make it ideal for depositing barium-containing thin films. Complexes with amines (e.g., triamyldiethylenetriamine) enhance volatility, enabling flash vaporization at 200°C .

Catalysis

As a chelating ligand, it stabilizes transition metals in oxidation reactions. For example, Cu(II) complexes catalyze aerobic oxidation of alcohols to ketones with >90% yield .

Stability and Decomposition Pathways

Kinetic studies indicate first-order decomposition kinetics () at 150°C. The mechanism proceeds via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume